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5-Carboxy-2'-deoxycytidine

DNA glycosylase base excision repair enzyme kinetics

For TDG kinetic assays and epigenetics research requiring the terminal oxidation product in active DNA demethylation, procure 5-Carboxy-2'-deoxycytidine (5-caC). Unlike 5-fdC or 5-hmdC, 5-caC is resistant to CDA deamination, serving as a non-cytotoxic control for studies in CDA-overexpressing cancer models. As a defined TDG substrate (kmax=0.50±0.02 min⁻¹), it enables precise excision kinetics and is essential for LC-MS/MS quantification standards.

Molecular Formula C10H13N3O6
Molecular Weight 271.23 g/mol
Cat. No. B13905427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-2'-deoxycytidine
Molecular FormulaC10H13N3O6
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O
InChIInChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1
InChIKeyFHPQEVWDHUHVGT-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxy-2'-deoxycytidine: A Terminal Epigenetic Oxidation Product in Active DNA Demethylation


5-Carboxy-2'-deoxycytidine (5-caC, also termed 5-carboxylcytosine or cadC) is a modified nucleoside that represents the terminal oxidation product in the TET enzyme-mediated active DNA demethylation pathway, derived from 5-methyl-2'-deoxycytidine (5-mdC) via sequential oxidation through 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) and 5-formyl-2'-deoxycytidine (5-fdC) [1]. As a member of the three 'novel' epigenetic bases discovered in mammalian DNA alongside 5-hmdC and 5-fdC, 5-caC serves as a direct substrate for thymine DNA glycosylase (TDG)-mediated base excision repair, distinguishing it functionally from its precursor oxidation products that either lack glycosylase recognition or exhibit divergent metabolic fates [2].

Why 5-Carboxy-2'-deoxycytidine Cannot Be Substituted by 5-Formyl- or 5-Hydroxymethyl-2'-deoxycytidine in Epigenetic Research


Despite sharing a common biosynthetic origin, the oxidized 5-methylcytosine derivatives—5-hmdC, 5-fdC, and 5-caC—exhibit fundamentally distinct biochemical behaviors that preclude their interchangeable use in experimental systems. 5-hmdC is not excised by TDG and represents a relatively stable epigenetic mark, whereas both 5-fdC and 5-caC serve as TDG substrates for active demethylation [1]. Critically, 5-caC and 5-fdC diverge in their excision kinetics, pH dependence, and metabolic processing: 5-fdC is susceptible to cytidine deaminase (CDA)-mediated conversion to cytotoxic uridine derivatives in CDA-overexpressing cancer cells, whereas 5-caC remains resistant to CDA deamination [2]. Moreover, 5-caC demonstrates intragenomic decarboxylation activity directly to dC via C–C bond cleavage, a property distinct from the deformylation mechanism of 5-fdC and the stability of 5-hmdC [3]. These functional divergences render generic substitution scientifically invalid for studies of DNA demethylation dynamics, epigenetic biomarker quantification, or therapeutic probe development.

Quantitative Differentiation of 5-Carboxy-2'-deoxycytidine: Kinetic, Structural, and Metabolic Evidence


TDG Excision Kinetics: 5-caC Exhibits Measurable Single-Turnover Glycosylase Activity Absent in 5-hmdC

5-caC is a bona fide substrate for thymine DNA glycosylase (TDG)-mediated excision, a property not shared by its immediate precursors 5-mdC and 5-hmdC. Single-turnover kinetic experiments under saturating enzyme conditions establish the maximal rate constant for TDG excision of 5-caC from a G·caC DNA substrate [1].

DNA glycosylase base excision repair enzyme kinetics

Ultrafast Excited-State Decay: 5-caC Exhibits Ballistic Ground-State Return While 5-fdC Undergoes Competing ISC/IC Pathways

Sub-30-fs transient absorption spectroscopy combined with CASPT2/MM computational analysis reveals distinct excited-state relaxation mechanisms among the epigenetic deoxycytidine derivatives. 5-caC undergoes a ballistic decay pathway directly to the ground state, in contrast to 5-fdC which exhibits competing intersystem crossing (ISC) and internal conversion (IC) pathways [1].

photophysics excited-state dynamics DNA photodamage

Ionization State and Base-Pairing Stability: pH-Dependent Behavior Distinguishes 5-caC from 5-fdC

¹³C NMR measurements establish distinct pKa profiles for the oxidized cytosine derivatives. 5-caC exhibits two pKa values (2.1 and 4.2), with the 4.2 value corresponding to N3 protonation, compared to 5-fdC which has a single N3 pKa of 2.4 [1]. At physiological pH, 5-caC exists as a monoanion with ionized carboxylate (–COO⁻) and neutral N3, whereas 5-fdC's N3 remains largely unionized.

pKa determination base-pair stability pH-dependent recognition

Metabolic Fate in Cancer Cells: 5-caC Resists CDA-Mediated Deamination Unlike 5-hmdC and 5-fdC

In the nucleotide salvage pathway, cytidine deaminase (CDA) displays substrate selectivity among oxidized 5-methylcytosine derivatives. CDA converts 5-hmdC and 5-fdC into cytotoxic uridine variants that incorporate into DNA and induce lethal DNA damage in CDA-overexpressing cancer cell lines. In contrast, 5-caC is not deaminated by CDA and does not induce this cytotoxic phenotype [1].

cancer metabolism cytidine deaminase therapeutic window

DNA Flexibility and Nucleosome Mechanical Stability: 5-caC Shows No Measurable Effect Contrasting with 5-fdC Enhancement

Single-molecule and ensemble biophysical measurements of DNA flexibility demonstrate that even a single copy of 5-fdC markedly increases DNA flexibility, whereas 5-caC does not produce a measurable effect on DNA flexibility relative to unmodified cytosine [1]. This differential effect propagates to nucleosome mechanical stability: 5-fdC increases nucleosome mechanical stability, while 5-caC does not alter it detectably.

DNA flexibility nucleosome stability chromatin accessibility

Intragenomic Decarboxylation: 5-caC Undergoes Direct C–C Bond Cleavage to dC Distinct from 5-fdC Deformylation

Metabolic labeling studies demonstrate that 5-caC undergoes intragenomic decarboxylation directly to unmodified deoxycytidine (dC) via C–C bond cleavage in multiple cell types, confirming that the epigenetic control cycle can be completed without base excision repair [1]. While 5-fdC was previously shown to undergo deformylation to dC, the decarboxylation of 5-caC represents a chemically distinct transformation involving cleavage of the carboxyl group rather than the aldehyde functionality.

active demethylation C–C bond cleavage epigenetic control cycle

Procurement-Driven Application Scenarios for 5-Carboxy-2'-deoxycytidine Based on Quantitative Differentiation


TDG Enzyme Activity Assays and Base Excision Repair Studies

5-caC is the preferred substrate for quantifying TDG glycosylase activity in biochemical and cellular assays. Unlike 5-mdC and 5-hmdC, which are not TDG substrates, 5-caC enables direct measurement of the excision step of active DNA demethylation [1]. Its established single-turnover rate constant (kmax = 0.50 ± 0.02 min⁻¹ under saturating enzyme conditions) provides a validated benchmark for kinetic comparisons and inhibitor screening [2]. For researchers developing TDG inhibitors or studying BER pathway dynamics, 5-caC-containing oligonucleotides are indispensable.

Epigenetic Biomarker Quantification by LC-MS/MS

5-caC serves as an essential analytical standard for the accurate quantification of DNA epigenetic modifications using 2D-UPLC-MS/MS or similar LC-MS/MS workflows [1]. As a low-abundance genomic modification, reliable quantification requires synthetic 5-caC as both a retention time standard and, when isotopically labeled (e.g., [¹³C₁₀,¹⁵N₂]-5-caC), as an internal standard for isotope-dilution mass spectrometry [2]. This application is critical for cancer biomarker studies, developmental epigenetics research, and investigations of TET enzyme activity in disease states.

Negative Control for CDA-Dependent Cytotoxicity Studies in Cancer Models

In screening campaigns evaluating the therapeutic potential of epigenetic nucleosides in CDA-overexpressing cancers, 5-caC serves as the essential non-cytotoxic control. Because 5-hmdC and 5-fdC are deaminated by CDA to DNA-damaging uridine derivatives, their observed cytotoxicity may confound interpretations of epigenetic effects [1]. 5-caC's resistance to CDA deamination makes it the appropriate baseline for distinguishing epigenetic mechanism-driven phenotypes from salvage pathway-mediated toxicity.

DNA Flexibility and Chromatin Biophysics Studies

For researchers investigating how cytosine modifications alter the physical properties of DNA and chromatin, 5-caC provides a unique experimental tool. Unlike 5-fdC, which markedly increases DNA flexibility and nucleosome mechanical stability, 5-caC produces no measurable effect on these parameters [1]. This property enables 5-caC to serve as a 'chemically modified but mechanically neutral' control, allowing investigators to isolate the effects of the carboxyl functional group from confounding mechanical perturbations.

Synthesis of Defined Epigenetic DNA Oligonucleotides

5-caC phosphoramidite building blocks enable the solid-phase synthesis of DNA oligonucleotides containing site-specifically incorporated 5-carboxylcytosine modifications [1]. These defined substrates are essential for structural biology studies—including the high-resolution TDG–DNA complex structures that elucidated the water-mediated acid-catalyzed excision mechanism—as well as for single-molecule biophysics, DNA repair enzymology, and the development of epigenetic base-editing tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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